molecular formula C18H14ClN5O B2726456 1-(2-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1172790-43-0

1-(2-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2726456
CAS No.: 1172790-43-0
M. Wt: 351.79
InChI Key: JRZYMNBWBJRMDC-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2-chlorophenyl group at the 1-position and a 4-methoxyphenylamine substituent at the 4-position.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O/c1-25-13-8-6-12(7-9-13)23-17-14-10-22-24(18(14)21-11-20-17)16-5-3-2-4-15(16)19/h2-11H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZYMNBWBJRMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 2-chlorobenzaldehyde with 4-methoxyaniline to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate to yield the pyrazolo[3,4-d]pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • For example, the dichlorophenyl analog () exhibits a high melting point (266.4°C), suggesting strong intermolecular interactions due to halogen bonding .
  • Methoxy Groups: The 4-methoxyphenyl group in the target compound likely improves solubility compared to non-polar substituents, as seen in ’s 2-methoxyethylamine derivative .
  • Bulkier Substituents : Compounds with 2-chloro-2-phenylethyl groups (e.g., SI388) show moderate melting points (169–171°C), indicating that bulky substituents disrupt crystallinity .

Biological Activity

1-(2-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a pyrazolo[3,4-d]pyrimidine core with specific substitutions that enhance its biological properties. The structural formula can be represented as follows:

C18H16ClN3\text{C}_{18}\text{H}_{16}\text{ClN}_{3}

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Inhibition of Protein Kinases : The compound has shown potential as a protein kinase D inhibitor, which plays a crucial role in cell signaling pathways related to cancer and inflammation .
  • Antioxidant Properties : Studies have demonstrated that pyrazolo derivatives can enhance antioxidant activity, contributing to their protective effects against oxidative stress .
  • Anti-inflammatory Effects : The compound has been linked to the inhibition of pro-inflammatory cytokines, suggesting its use in treating inflammatory diseases .

Table 1: Biological Activities and IC50 Values

Activity TypeIC50 Value (µM)Reference
Protein Kinase Inhibition50
Antioxidant Activity73-84
Anti-inflammatory Activity< 100

Case Study 1: Cancer Cell Lines

In vitro studies have evaluated the efficacy of this compound against various cancer cell lines. Notably, it demonstrated significant antiproliferative activity against HepG2 (liver cancer) and HeLa (cervical cancer) cells with growth inhibition percentages of approximately 54.25% and 38.44%, respectively. Importantly, it showed minimal toxicity towards normal fibroblasts, indicating a favorable therapeutic window .

Case Study 2: Inflammatory Models

Another study focused on the compound's anti-inflammatory properties using lipopolysaccharide (LPS)-induced models. The results indicated that the compound effectively inhibited TNF-alpha release in macrophages, highlighting its potential for treating inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. The presence of the methoxy group on the phenyl ring enhances interaction with target proteins through hydrogen bonding, as evidenced by molecular docking studies. This interaction is critical for the compound's inhibitory effects on protein kinases and its antioxidant capabilities .

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